molecular formula C13H11Cl2NS B2925083 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712309-51-8

4-[(3,4-Dichlorobenzyl)sulfanyl]aniline

Cat. No.: B2925083
CAS No.: 712309-51-8
M. Wt: 284.2
InChI Key: SIYQOFPSXMRXTP-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C13H11Cl2NS and its molecular weight is 284.2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYQOFPSXMRXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dichlorobenzyl Sulfanyl Aniline

Established Synthetic Routes to the 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline Scaffold

Traditional synthetic approaches to this compound typically involve the sequential assembly of its precursors, formation of the key sulfanyl (B85325) bond, and subsequent purification of the final product. These routes are well-understood and rely on fundamental organic chemistry transformations.

The construction of the target molecule necessitates the synthesis of two key precursors: a substituted aniline (B41778) component and a 3,4-dichlorobenzyl component.

One common strategy begins with a nitrated precursor, which is later reduced to the aniline. For instance, 4-nitrothiophenol (B108094) can be used as the aniline precursor. The nitro group is a strong electron-withdrawing group that facilitates certain reactions and can be reliably reduced to the essential amino group in a later step. The reduction of aromatic nitro compounds to their corresponding anilines is a standard procedure, often achieved with high yield through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with metals in acidic media, such as iron or tin in hydrochloric acid. researchgate.netresearchgate.net

Alternatively, derivatization of aniline itself is a viable route. To prevent unwanted side reactions involving the amino group, it can be protected, commonly through acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). wisc.edu This protecting group strategy allows for the subsequent chemical manipulations on other parts of the molecule without interference from the reactive amine. The acetyl group can be removed later under acidic or basic conditions to regenerate the aniline functionality.

The second key precursor is a reactive form of the 3,4-dichlorobenzyl group, typically 3,4-dichlorobenzyl halide (e.g., chloride or bromide). This compound is generally synthesized from 3,4-dichlorotoluene (B105583) through free-radical halogenation of the benzylic methyl group.

The central step in the synthesis is the formation of the carbon-sulfur (C-S) bond to create the thioether linkage. The most direct and established method is through nucleophilic substitution. This reaction involves coupling a sulfur-based nucleophile with an electrophilic benzyl (B1604629) species.

A primary route involves the reaction between the sodium salt of 4-aminothiophenol (B129426) (a thiolate) and 3,4-dichlorobenzyl chloride. In this process, a base (such as sodium hydroxide (B78521) or sodium ethoxide) is used to deprotonate the thiol group of 4-aminothiophenol, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired sulfanyl bond in an SN2 reaction.

If starting with a nitro-substituted precursor like 4-nitrothiophenol, the same nucleophilic substitution is performed with 3,4-dichlorobenzyl chloride to yield 4-[(3,4-dichlorobenzyl)sulfanyl]-1-nitrobenzene. The final step is the reduction of the nitro group to the amine, as previously described, to yield the target compound.

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A typical workup procedure involves quenching the reaction mixture with water and performing a liquid-liquid extraction using an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

The organic layer is then washed sequentially with dilute aqueous acid to remove any basic impurities and with a dilute aqueous base (like sodium bicarbonate solution) to remove acidic impurities. A final wash with brine helps to remove residual water before the organic solvent is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and removed under reduced pressure.

Further purification is generally achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical for obtaining high-purity crystalline material. For more challenging separations, column chromatography on silica (B1680970) gel is a standard and effective technique. The purity of the final product is typically confirmed by analytical methods such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (NMR, IR, Mass Spectrometry).

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and environmentally friendly protocols. For the synthesis of sulfanyl-anilines, this includes the use of metal catalysts and the adoption of green chemistry principles.

Transition metal catalysis has become a powerful tool for the formation of C–S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.govuni.lu Palladium, nickel, and copper are the most commonly employed metals for this transformation. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov These reactions typically couple an aryl halide or triflate with a thiol. For the synthesis of the this compound scaffold, this could involve coupling 4-haloaniline (e.g., 4-iodoaniline) with 3,4-dichlorobenzylthiol. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the thiolate and reductive elimination to yield the aryl sulfide (B99878) and regenerate the catalyst. researchgate.net The efficiency and scope of these reactions are highly dependent on the choice of ligands, bases, and solvents. organic-chemistry.org

Nickel-catalyzed systems offer a more cost-effective alternative to palladium and are also effective for C-S bond formation, capable of coupling aryl halides with thiols under various conditions. nih.gov Copper-catalyzed "Ullmann-type" couplings represent another classic yet continually evolving method for aryl sulfide synthesis.

Catalyst SystemCoupling PartnersTypical ConditionsReference
Palladium-based Aryl Halide + ThiolPd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos, dppf), Base (e.g., K₃PO₄, NaOt-Bu), Solvent (e.g., Toluene, Dioxane) researchgate.netorganic-chemistry.org
Nickel-based Aryl Halide + ThiolNi catalyst (e.g., NiCl₂(dppe)), Base (e.g., NaH), High Temperature nih.gov
Copper-based Aryl Halide + ThiolCu catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF, NMP) uni.lu

This table presents generalized conditions for metal-catalyzed aryl sulfide synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. flinders.edu.au For the synthesis of this compound, several strategies can be employed to create more sustainable protocols.

One key area of focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.org Reactions can be developed in water, ethanol, or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions. researchgate.net The use of aqueous media is particularly attractive due to water's low cost, non-toxicity, and non-flammability. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. flinders.edu.au Catalytic reactions are inherently more atom-economical than stoichiometric ones. Furthermore, developing one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without intermediate purification, can significantly reduce waste and resource consumption. The use of biocatalysts, such as enzymes, also represents a green approach, offering high selectivity under mild, aqueous conditions. researchgate.net

Stereoselective Synthesis Considerations for Chiral Analogues

The structure of this compound is achiral. However, the synthesis of chiral analogues, which are crucial in medicinal chemistry and materials science, can be envisioned by introducing chirality at several key positions. nih.govnih.gov This can be achieved either at the benzylic carbon of the dichlorobenzyl group, by creating a stereocenter on a substituent added to the core, or by rendering the sulfur atom chiral through oxidation to a sulfoxide (B87167).

The stereoselective synthesis of chiral thioethers is a well-established field, with methods including nucleophilic substitution using chiral synthons, catalytic asymmetric cross-coupling reactions, and sulfa-Michael additions. nih.govresearchgate.net For analogues of this compound, a potential strategy involves the asymmetric synthesis of a chiral 3,4-dichlorobenzyl derivative that can then be coupled with 4-aminothiophenol.

Furthermore, the sulfinyl group (-S(O)-) can act as a potent chiral auxiliary, capable of inducing high levels of asymmetry in synthetic transformations. nih.gov The oxidation of the sulfanyl linkage in the parent molecule to a sulfoxide creates a chiral center at the sulfur atom. The development of methods for the stereoselective oxidation of sulfides, for instance using chiral ruthenium(II) or iridium(III) complexes, allows for the preparation of enantiomerically enriched sulfoxides. nih.gov These chiral sulfoxide analogues can serve as intermediates for further stereoselective modifications. semanticscholar.org

Table 1. Strategies for Introducing Chirality into Analogues of this compound
Position of ChiralityGeneral Synthetic ApproachKey ConsiderationsRelevant Methodologies
Benzylic CarbonAsymmetric synthesis of a chiral 3,4-dichlorobenzyl electrophile followed by coupling.Requires stereoselective reduction or substitution reactions on a precursor.Chiral catalysts, enzymatic reactions.
Sulfur Atom (as Sulfoxide)Stereoselective oxidation of the sulfanyl linkage.Choice of oxidant and catalyst is crucial for high enantiomeric excess. nih.govMetal-catalyzed oxidations (e.g., Ru, Ir), enzymatic oxidation. nih.gov
Substituent on Aromatic RingsAttachment of a pre-existing chiral moiety to the aniline or dichlorobenzyl ring.Requires functionalization of the rings prior to coupling with the chiral substituent.Standard coupling reactions (e.g., amidation, etherification).

Chemical Reactivity and Derivatization of the this compound Core

The chemical reactivity of this compound is dictated by its three main functional components: the electron-rich aniline ring, the electron-deficient dichlorobenzyl ring, and the versatile sulfanyl linkage.

Electrophilic Aromatic Substitution Reactions on Aniline and Dichlorobenzyl Moieties

The two aromatic rings in the molecule exhibit different reactivities towards electrophilic aromatic substitution (SEAr). wikipedia.org

Aniline Moiety : The aniline ring is highly activated towards electrophilic attack due to the electron-donating effects of both the amino (-NH₂) group and the sulfanyl (-S-) linkage. byjus.comdoubtnut.com Both groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho to the amino group (positions 3 and 5) and ortho to the sulfanyl group (position 3, which is the same). byjus.comlibretexts.org Due to the strong activating nature of the amino group, reactions like bromination can proceed readily, sometimes leading to polysubstitution. libretexts.org To control the reactivity and achieve monosubstitution, the amino group is often protected, for example, through acetylation to form an acetanilide derivative. libretexts.org This attenuates the activating effect of the substituent. libretexts.org It is important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orgyoutube.com

Dichlorobenzyl Moiety : The dichlorobenzyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. libretexts.org Halogens are an exception among deactivating groups as they are ortho-, para-directing. libretexts.org Therefore, electrophilic substitution on this ring would be slower than on benzene (B151609) and would occur at the positions ortho or para to the chlorine atoms, though steric hindrance and the combined deactivating effect would make such reactions challenging.

Table 2. Reactivity of Aromatic Moieties in this compound Towards Electrophilic Substitution
Aromatic MoietyKey SubstituentsEffect on ReactivityDirecting EffectTypical Reactions
Aniline-NH₂ (amino), -SR (sulfanyl)Strongly Activating byjus.comOrtho, Para byjus.comHalogenation, Nitration, Sulfonation byjus.com
Dichlorobenzyl-Cl (chloro) x 2Deactivating libretexts.orgOrtho, Para libretexts.orgReactions are sluggish compared to the aniline ring.

Nucleophilic Substitution Reactions Involving the Dichlorobenzyl Substituent

The benzylic carbon atom, situated between the dichlorophenyl ring and the sulfur atom, is a potential site for nucleophilic substitution reactions. Benzyl halides are known to undergo both Sₙ1 and Sₙ2 reactions. libretexts.org While the parent molecule has a C-S bond, cleavage of this bond via nucleophilic attack at the benzylic carbon is conceivable under certain conditions, although it would require a strong nucleophile and potentially harsh conditions. The phenyl group can stabilize an adjacent carbocation, favoring an Sₙ1 pathway, while the primary nature of the carbon would typically favor an Sₙ2 mechanism. libretexts.orglibretexts.org Such a reaction would lead to the displacement of the 4-aminophenylthiolate leaving group.

Transformations of the Aniline Moiety (e.g., Amidation, Diazotization)

The primary amino group of the aniline moiety is a key site for derivatization.

Amidation : The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. libretexts.org As mentioned, this transformation is commonly used as a protective strategy to moderate the high reactivity of the aniline ring during other reactions, such as nitration or halogenation, thereby preventing over-reaction and controlling regioselectivity. libretexts.org The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions. libretexts.org

Diazotization : The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5 °C). orgsyn.orgnih.govgoogle.com The resulting diazonium salt is a highly versatile intermediate. It can undergo a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups—such as halides, cyano, hydroxyl, and hydrogen—in place of the original amino group. This provides a powerful method for extensive derivatization of the aniline ring.

Table 3. Key Transformations of the Aniline Moiety
ReactionReagentsProductPurpose/Application
Amidation (Acetylation)Acetic anhydride or Acetyl chloride, PyridineN-{4-[(3,4-Dichlorobenzyl)sulfanyl]phenyl}acetamideProtection of the amino group, moderation of ring activation for SEAr. libretexts.org
DiazotizationNaNO₂, HCl (aq) or H₂SO₄ (aq), 0–5 °C4-[(3,4-Dichlorobenzyl)sulfanyl]benzenediazonium saltVersatile intermediate for introducing a wide range of substituents onto the aromatic ring. orgsyn.orggoogle.com

Redox Chemistry of the Sulfanyl Linkage

The sulfanyl (thioether) linkage is susceptible to both oxidation and reduction reactions.

Oxidation : The sulfur atom can be selectively oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. researchgate.net A wide variety of oxidizing agents can be employed for this transformation, with common examples including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The oxidation to the sulfoxide introduces a chiral center at the sulfur atom. nih.gov The sulfone functional group is found in numerous drugs, and this transformation is a common strategy in medicinal chemistry to modify a compound's physicochemical properties. researchgate.net

Reduction : The corresponding sulfoxide can be reduced back to the thioether. Numerous methods exist for the deoxygenation of sulfoxides, including reagents like oxalyl chloride/ethyl vinyl ether, sodium borohydride/iodine, or systems involving thionyl chloride and triphenylphosphine. mdpi.comorganic-chemistry.org This reduction is a fundamental transformation and can be performed with high chemoselectivity, leaving other functional groups in the molecule intact. organic-chemistry.org

Table 4. Redox Reactions of the Sulfanyl Linkage
TransformationReagentsProduct Functional GroupKey Features
Sulfide to SulfoxideH₂O₂, m-CPBASulfoxide (-S(O)-)Creates a chiral center at the sulfur atom. nih.gov
Sulfide to SulfoneExcess strong oxidant (e.g., KMnO₄, m-CPBA)Sulfone (-SO₂-)Increases polarity and hydrogen bonding potential of the molecule. researchgate.net
Sulfoxide to SulfideOxalyl chloride/ethyl vinyl ether, NaBH₄/I₂, SOCl₂/PPh₃Sulfide (-S-)Chemoselective deoxygenation is possible. mdpi.comorganic-chemistry.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3,4 Dichlorobenzyl Sulfanyl Aniline Analogues

Systematic Modification of the Aniline (B41778) Ring System

The aniline portion of the molecule is a primary site for interaction with biological targets and a key determinant of the compound's pharmacokinetic profile. Modifications here can significantly impact potency, selectivity, and metabolic stability.

The introduction of various substituents onto the aniline ring can profoundly alter the electronic, steric, and lipophilic properties of the parent compound, thereby influencing its biological efficacy. Studies on related benzyl (B1604629) phenyl sulfide (B99878) derivatives have demonstrated that the nature and position of these substituents are critical for activity. nih.gov

For instance, research into antibacterial agents has shown that adding hydrophobic substituents to the phenyl ring generally enhances biological activity. longdom.org In a series of benzyl phenyl sulfide derivatives evaluated for activity against Methicillin-resistant Staphylococcus aureus (MRSA), modifications to a phenyl ring analogous to the aniline moiety provided clear SAR trends. The introduction of electron-withdrawing groups, such as halogens, at the para-position of the ring was found to be particularly beneficial.

Specifically, a 4-fluoro substituent resulted in potent activity, while a 4-chloro derivative showed even greater potency. The 4-bromo analogue exhibited the most potent antibacterial activity in this series, suggesting that increasing the size and lipophilicity of the halogen at this position is favorable. In contrast, introducing an electron-donating methoxy (B1213986) group led to a significant decrease in potency. longdom.org This indicates that electron-withdrawing properties and hydrophobicity on the aniline ring are key drivers for the activity of this class of compounds.

Table 1: Influence of Aniline Ring Substituents on Antibacterial Activity (MIC in µg/mL) Data derived from analogous benzyl phenyl sulfide series.

Compound IDAniline Ring Substituent (R)S. aureus (ATCC 29213)MRSA (ATCC 43300)
1a H (unsubstituted)816
1b 4-Fluoro44
1c 4-Chloro22
1d 4-Bromo22
1e 4-Methoxy>64>64

The primary amino group on the aniline ring is a crucial functional group that can serve as a hydrogen bond donor and is a site for potential metabolic transformations. Derivatization of this nitrogen, for example through acylation, can significantly alter the compound's properties. nih.govnih.gov

N-acylation, the process of adding an acyl group (such as an acetyl group), converts the primary amine into a secondary amide. This modification has several predictable consequences:

Hydrogen Bonding: It changes the hydrogen bonding capability of the moiety. The resulting amide nitrogen is a much weaker hydrogen bond donor compared to the primary amine.

Metabolic Stability: The primary amine is often a site for metabolic reactions like N-acetylation or oxidation. Converting it to an amide can block these pathways, potentially increasing the metabolic stability and biological half-life of the compound. mdpi.com

Steric Bulk: The addition of an acyl group introduces steric bulk, which can either enhance or hinder the binding of the molecule to its target, depending on the size and shape of the binding pocket.

For example, in the development of various therapeutic agents, N-acylation is a common strategy to modulate pharmacokinetic properties. mdpi.comnih.gov The conversion of the amine in 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline to an acetamide, for instance, would be expected to increase its lipophilicity and alter its binding mode with its biological target. While this may reduce activity if the primary amine is essential for a key interaction, it could also enhance activity by improving membrane transport or providing a better fit within a hydrophobic binding site.

Structural Variations of the Sulfanyl (B85325) Linker and Benzyl Moiety

The dichlorobenzyl group and the connecting sulfanyl linker are fundamental to the scaffold, providing a specific three-dimensional structure and contributing to target binding.

Common bioisosteres for a sulfide linker include:

Ether Linker (-O-): Replacing sulfur with oxygen would create an ether analogue. Oxygen is smaller and more electronegative than sulfur, and it can act as a hydrogen bond acceptor, unlike the sulfide group. This change would significantly alter the geometry and electronic properties of the molecule, likely impacting binding affinity and potency.

Amine Linker (-NH-): An amine linker introduces a hydrogen bond donor and increases the polarity of the molecule compared to the sulfanyl linker. This modification could establish new, favorable interactions with a biological target.

Sulfoxide (B87167) (-SO-) and Sulfone (-SO₂-) Linkers: Oxidation of the sulfur atom to a sulfoxide or sulfone introduces polar, hydrogen bond-accepting groups. This increases the polarity and water solubility of the compound but also adds significant steric bulk and changes the geometry around the linker, which can drastically affect biological activity. nih.gov

The selection of a bioisostere depends on the desired property changes, such as enhancing solubility, improving metabolic stability, or altering target selectivity. nih.gov

The 3,4-dichloro substitution pattern on the benzyl ring is a critical feature of the parent compound. Altering these substituents allows for a detailed probing of the corresponding binding pocket on the target protein. Studies on related benzyl phenyl sulfides confirm that modifications in this region significantly affect biological potency. nih.gov

The structure-activity relationship for this moiety often revolves around lipophilicity and electronic effects. For example, in an antibacterial context, the following trends have been observed:

Halogen Substituents: The presence of chlorine atoms contributes to the compound's potency. Replacing the 3,4-dichloro pattern with other halogens or different substitution patterns can fine-tune activity. For example, a 4-bromo or a 4-trifluoromethyl substitution on the benzyl ring has been shown to maintain or even enhance activity in similar scaffolds, highlighting the importance of a bulky, lipophilic, electron-withdrawing group at the para-position.

Alkyl Groups: The introduction of small alkyl groups like methyl (e.g., 4-methylbenzyl) can also be favorable, suggesting that a degree of lipophilicity in this region is beneficial.

Polar Groups: Conversely, introducing polar groups like a hydroxyl (-OH) group on the benzyl ring generally leads to a decrease in activity, indicating that the corresponding binding site is likely hydrophobic. wikipedia.org

Table 2: Impact of Dichlorobenzyl Ring Substitutions on Antibacterial Activity (MIC in µg/mL) Data derived from analogous benzyl phenyl sulfide series.

Compound IDBenzyl Ring Substituent (R')S. aureus (ATCC 29213)MRSA (ATCC 43300)
2a 4-Chloro24
2b 3,4-Dichloro22
2c 4-Bromo22
2d 4-Trifluoromethyl22
2e 4-Methyl44
2f 4-Hydroxy>64>64

The methylene (B1212753) bridge (-CH₂-) between the sulfanyl atom and the dichlorophenyl ring provides rotational flexibility and determines the spatial relationship between the two aromatic rings. Modifications to this aliphatic linker, such as changing its length or rigidity, can have a significant impact on the molecule's ability to adopt the optimal conformation for binding to its target.

Linker Length: Increasing the length of the linker, for example by introducing an ethyl (-CH₂CH₂-) bridge, would create greater distance and more conformational flexibility between the phenylsulfide and dichlorobenzyl moieties. This could allow the molecule to access different binding modes or span a larger active site. However, increased flexibility can also be detrimental, leading to an entropic penalty upon binding and a potential loss of potency.

Linker Rigidity: Introducing rigidity into the linker, for instance by incorporating a cyclopropyl (B3062369) ring or a double bond, would restrict the number of available conformations. If the rigidified conformation aligns well with the optimal binding pose, a significant increase in potency can be observed. Conversely, if the constrained conformation is incompatible with the binding site, activity will be lost.

The optimal linker is one that balances the need for conformational freedom to enter the binding site with sufficient rigidity to adopt the bioactive conformation without a significant energetic penalty.

Global Scaffold Modifications and Bioisosteric Replacements

The strategic modification of a compound's central scaffold is a powerful approach in drug discovery to improve potency, selectivity, and pharmacokinetic profiles. This often involves the introduction of new ring systems or the use of bioisosteric replacements to mimic certain functionalities while altering other properties. For analogues of this compound, research has explored the integration of nitrogen-containing heterocycles to modulate their biological activity.

Exploration of Hybrid Scaffolds Incorporating Quinazolinone or Triazole Moieties

The fusion of the this compound backbone with quinazolinone or triazole rings represents a sophisticated strategy to create hybrid molecules with potentially enhanced pharmacological profiles. The quinazolinone scaffold is a well-known pharmacophore present in numerous biologically active compounds, while the triazole ring is a versatile bioisostere for various functional groups, capable of forming hydrogen bonds and improving metabolic stability.

While direct studies detailing the synthesis of such hybrids from this compound are not extensively documented in publicly available research, general synthetic pathways for creating quinazolinone and triazole derivatives from aniline precursors provide a foundational basis for how such modifications could be achieved.

Quinazolinone Hybrids: The synthesis of quinazolinone derivatives typically involves the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidinone ring. In the context of this compound, a hypothetical approach would involve the conversion of the aniline to a corresponding anthranilamide or related intermediate, followed by cyclization. The resulting hybrid scaffold would merge the structural features of the dichlorobenzyl moiety with the recognized pharmacophoric quinazolinone core.

Triazole Hybrids: The construction of triazole-containing analogues can be envisioned through several synthetic routes. A common method involves the reaction of an amine with reagents that can form the triazole ring. For instance, the aniline group of this compound could be transformed into a precursor that can undergo cyclization to form a 1,2,4-triazole (B32235) or a 1,2,3-triazole ring. The resulting compounds would be of significant interest for SAR studies.

As specific experimental data for these hybrid scaffolds of this compound is not available in the reviewed literature, a data table cannot be generated at this time.

Design and Synthesis of Novel Nitrogen Heterocyclic Derivatives

Beyond quinazolinones and triazoles, the design and synthesis of other novel nitrogen heterocyclic derivatives of this compound are a key area of exploration. The introduction of diverse heterocyclic systems can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding interactions.

The primary amino group of this compound serves as a versatile chemical handle for the construction of various heterocyclic rings. Synthetic strategies could include condensation reactions with dicarbonyl compounds to form pyrroles or related five-membered rings, or reactions with other bifunctional reagents to construct larger heterocyclic systems. Each new class of derivatives would offer unique three-dimensional arrangements of functional groups, allowing for a systematic exploration of the chemical space around the core scaffold.

The rationale behind these modifications is to probe the SAR and identify key structural features that lead to improved biological activity. For example, the introduction of a heterocyclic ring could provide additional hydrogen bond donors or acceptors, or orient the dichlorobenzyl group in a more favorable conformation for target interaction.

Detailed research findings and specific data for novel nitrogen heterocyclic derivatives stemming directly from this compound are not sufficiently present in the available literature to construct a detailed data table.

Mechanistic Elucidation of Biological Interactions and Target Engagement for 4 3,4 Dichlorobenzyl Sulfanyl Aniline and Derivatives

Identification and Characterization of Molecular Targets

The initial step in understanding the pharmacological profile of a compound involves identifying and characterizing its molecular targets. This includes a range of studies from enzyme inhibition to receptor binding and interactions with macromolecules.

Enzyme Inhibition Studies and Mechanistic Insights

While direct enzyme inhibition studies on 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline are not extensively detailed in the available literature, research on structurally related aniline (B41778) derivatives provides mechanistic insights. For instance, various aniline-containing compounds have been identified as potent enzyme inhibitors.

A series of 3,4-dihydroquinazoline derivatives, which contain an aniline-like moiety, were tested for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Most of these compounds showed weak activity against AChE but strong inhibition of BChE, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov Molecular docking simulations suggest that the high affinity and selectivity for BChE are due to interactions with both the catalytic anionic site and the peripheral site of the enzyme. nih.gov Kinetic studies further confirmed a non-competitive or mixed-type inhibition, supporting the dual binding hypothesis. nih.gov

Similarly, a series of 4-anilino-7-thienyl-3-quinolinecarbonitriles were found to be potent inhibitors of Src kinase activity. nih.gov Structure-activity relationship studies indicated that substitutions on the thiophene (B33073) ring with water-solubilizing groups were crucial for potent inhibition. nih.gov These examples highlight that the aniline scaffold is a viable pharmacophore for designing enzyme inhibitors, suggesting that this compound could potentially exhibit inhibitory activity against various enzymes, warranting further investigation.

Receptor Binding Affinity and Selectivity Profiling (e.g., Opioid Receptors, Cannabinoid Receptors)

The interaction of small molecules with G protein-coupled receptors (GPCRs), such as opioid and cannabinoid receptors, is a critical area of pharmacological research. Opioid receptors, including mu (μ), delta (δ), and kappa (κ) subtypes, are key targets for analgesics. nih.goviosrjournals.org Cannabinoid receptors, primarily CB1 and CB2, are involved in a wide range of physiological processes. nih.gov

Binding affinity (often expressed as the inhibition constant, Ki) and selectivity are key parameters determined through radioligand binding assays. For example, studies on various morphinan (B1239233) derivatives have shown high affinity for the μ-opioid receptor (MOR), with some compounds displaying Ki values in the low nanomolar range and high selectivity over δ- and κ-opioid receptors. researchgate.net The specific chemical structure, including stereochemistry and the presence of certain functional groups, dictates the binding affinity and selectivity profile of a ligand. nih.govelifesciences.org

While specific binding data for this compound at opioid or cannabinoid receptors is not available, its structural features could allow for interactions with various receptor types. Profiling this compound against a panel of receptors would be necessary to determine its binding affinity and selectivity, and thus predict its potential pharmacological effects.

DNA and Macromolecular Interaction Mechanisms

Aniline derivatives have been shown to interact with macromolecules like DNA, RNA, and proteins, which can be a mechanism for both therapeutic action and toxicity. For example, the carcinogen 4-chloro-2-methylaniline (B164923) has been shown to bind extensively to the DNA, RNA, and protein of rat liver cells. nih.gov

Anticancer drugs, for instance, often exert their effects by binding to DNA through several modes: electrostatic attraction, groove binding, and intercalation. nih.gov A study on a 1,2,3-triazole derivative containing a 3,4-dichlorophenyl group found that it binds to calf thymus DNA (CT-DNA), likely through an intercalation mechanism. nih.gov This was supported by UV-vis spectral changes and a negative Gibbs free energy value (ΔG), indicating a spontaneous binding process. nih.gov The interaction of small molecules with DNA can inhibit processes like replication and transcription, leading to cellular effects such as apoptosis.

The mechanisms of macromolecular interactions are complex and can involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. semanticscholar.orgnih.gov Given the planar aromatic rings and potential for hydrogen bonding in this compound, it is plausible that it could interact with DNA or other macromolecules. Investigating these potential interactions is crucial to fully understand its biological activity profile.

Carrier Protein Inhibition Studies (e.g., SLC10 Carriers)

Solute carrier (SLC) transporters are a large family of membrane proteins crucial for the transport of a wide array of substances across cellular membranes. The SLC10 family includes the apical sodium-dependent bile acid transporter (ASBT) and the Na+/taurocholate cotransporting polypeptide (NTCP), which are essential for the enterohepatic circulation of bile salts. nih.govfrontiersin.org

Research on a class of phenylsulfonylamino-benzanilide inhibitors has provided valuable structure-activity relationship (SAR) data for SLC10 carrier inhibition. nih.govacs.org Notably, substitutions on the aromatic rings of these inhibitors significantly impact their potency and selectivity. For instance, dichloro substitutions on the benzanilide (B160483) rings were found to restore inhibitory activity against ASBT, NTCP, and another family member, the sodium-dependent organic anion transporter (SOAT). acs.org The replacement of a chloro group with a bromo group at a specific position increased the potency against SOAT. acs.org This demonstrates that halogen substitutions can be strategically used to modulate the potency and selectivity of SLC10 inhibitors.

The table below summarizes the inhibitory activity (IC50) of selected benzanilide derivatives against human SLC10 carriers, illustrating the impact of different substitution patterns.

CompoundSubstitution PatternhASBT IC50 (μM)hNTCP IC50 (μM)hSOAT IC50 (μM)
Compound A4-chloro, 5-chloro15.410.32.8
Compound B4-chloro, 5-bromo14.811.01.4
Compound C4-amide94.940.314.7
Compound D4-fluoro>100>100>100

Given that this compound contains a dichlorinated phenyl ring, a common feature in potent SLC10 inhibitors, it represents a candidate for investigation as a modulator of these carrier proteins.

Cellular Pathway Modulation and Mechanistic Investigations

Beyond direct target engagement, it is vital to understand how a compound modulates intracellular signaling pathways and elicits specific cellular responses.

Computational Chemistry and Advanced Molecular Modeling Approaches for 4 3,4 Dichlorobenzyl Sulfanyl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electron distribution, molecular geometry, and reactivity of 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom, reflecting the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the dichlorobenzyl moiety, indicating the regions susceptible to nucleophilic attack. A hypothetical analysis would yield specific energy values for these orbitals, allowing for the calculation of global reactivity descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hyperconjugative effects, and the delocalization of electron density between filled and vacant orbitals. For this compound, NBO analysis would quantify the stabilization energies associated with intramolecular interactions, such as those between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the aromatic rings.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored in shades of red) would be expected around the nitrogen and sulfur atoms, as well as the chlorine atoms, indicating their susceptibility to electrophilic attack. Positive potential regions (colored in blue) would likely be found around the hydrogen atoms of the amine group and the aromatic rings, marking them as sites for nucleophilic interaction.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to optimize the geometry of molecules and calculate a variety of their properties, including vibrational frequencies, dipole moments, and electronic energies. A DFT study of this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of its most stable conformation. Furthermore, DFT calculations are instrumental in obtaining the electronic properties discussed previously, such as the HOMO-LUMO energies and the MEP map.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand might interact with a biological macromolecule, such as a protein or nucleic acid.

Binding Mode Analysis with Identified Biological Macromolecules

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Result
Binding Affinity (kcal/mol) Value
Interacting Residues e.g., Tyr85, Leu120, Phe210
Key Interactions e.g., Hydrogen bond with Tyr85, Hydrophobic interaction with Leu120

Note: This table represents the type of data that would be generated from a molecular docking study and is not based on actual experimental results for this compound.

Virtual Screening for Novel Ligands and Hit Identification

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a biological target for which this compound shows activity is identified, its structural features can be used to perform a virtual screen for other, potentially more potent, ligands. This process can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural properties. researchgate.net

For a series of aniline derivatives, a 2D-QSAR model can be developed using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., dipole moment), steric properties (e.g., molecular weight, molar refractivity), and hydrophobicity (e.g., LogP). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the QSAR models. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. researchgate.net In a typical 3D-QSAR study of this compound analogues, the molecules would be aligned based on a common scaffold. CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net The resulting field values are then correlated with the biological activity data using PLS analysis. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net For instance, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the aniline ring is favorable for activity, thus guiding the design of new, more potent derivatives. Such studies have been successfully applied to various aniline-containing compounds, like anilinoquinazoline (B1252766) derivatives, to rationalize their anticancer activities. nih.gov

Below is a table representing typical descriptors that would be used in a QSAR study for derivatives of this compound.

DescriptorTypeDescriptionPotential Influence on Activity
LogP HydrophobicThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Can influence membrane permeability and binding to hydrophobic pockets in target proteins.
Molar Refractivity (MR) StericA measure of the volume occupied by a molecule.Relates to the size and polarizability of the molecule, affecting how it fits into a receptor binding site.
Dipole Moment ElectronicA measure of the overall polarity of the molecule.Influences polar interactions with the target receptor.
HOMO/LUMO Energy ElectronicEnergy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the molecule's ability to donate or accept electrons in chemical reactions.
Hydrogen Bond Donors/Acceptors H-BondingThe number of hydrogen bond donor and acceptor groups.Crucial for specific interactions with amino acid residues in the target protein.

In Silico ADME Prediction and Pharmacokinetic Modeling for Lead Optimization

In addition to predicting biological activity, computational methods are invaluable for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico ADME prediction allows for the early identification of compounds with potential liabilities, enabling chemists to prioritize resources on more promising candidates. mdpi.com

Various online platforms and software, such as SwissADME, admetSAR 2.0, and pkCSM, are used to predict a wide range of ADME properties based on a molecule's structure. mdpi.comnih.gov For this compound, these tools can predict parameters like human intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

For example, the "BOILED-Egg" model can predict gastrointestinal absorption and brain penetration. mdpi.com Predictions might suggest that while the compound is well-absorbed, it may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its oral bioavailability. mdpi.com Similarly, predictions of metabolism can indicate which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound, providing insights into potential drug-drug interactions. nih.gov

Pharmacokinetic (PK) modeling, specifically physiologically based pharmacokinetic (PBPK) modeling, integrates these in silico and in vitro data to simulate the concentration-time profile of a drug in the body. nih.gov A PBPK model for a derivative of this compound could predict key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), helping to establish a rational dosing regimen for further studies. nih.gov

The table below shows a hypothetical in silico ADME profile for this compound, based on typical parameters evaluated for drug candidates. researchgate.net

ADME PropertyPredicted Value/ClassificationImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation LowMay not be suitable for targeting the central nervous system.
P-glycoprotein (P-gp) Substrate YesPotential for efflux from cells, which could reduce absorption and tissue penetration.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 Inhibitor NoLower risk of interactions with drugs metabolized by the major human CYP enzyme.
Plasma Protein Binding >90%High binding may limit the free concentration of the drug available for therapeutic effect.
Ames Toxicity Non-mutagenicLow potential for carcinogenicity.

By integrating QSAR, 3D-QSAR, and in silico ADME/PK modeling, researchers can engage in a cycle of lead optimization. The models guide the design of new analogues with improved potency and selectivity (from QSAR) and better drug-like properties (from ADME predictions), ultimately leading to the selection of a clinical candidate with a higher probability of success.

Preclinical Research Applications and Therapeutic Potential of 4 3,4 Dichlorobenzyl Sulfanyl Aniline As a Research Tool

Role in Lead Compound Identification and Optimization Strategies

There is no specific information available in the scientific literature to suggest that 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline has been utilized as a lead compound for the identification or optimization of new therapeutic agents. General principles of lead optimization often involve modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The dichlorophenyl group, for instance, is a common moiety in drug candidates, and its electronic and lipophilic properties can influence target binding and metabolic stability. Similarly, the aniline (B41778) scaffold is a versatile starting point for chemical elaboration. However, without specific studies on this compound, its role as a lead compound remains speculative.

Development of Pharmacological Probes for Investigating Biological Systems

The use of this compound as a pharmacological probe to investigate biological systems has not been reported in the available literature. Pharmacological probes are crucial tools for target identification and validation. They are typically well-characterized molecules with high affinity and selectivity for a specific biological target. The development of such a probe from the scaffold of this compound would require extensive biological screening and characterization, for which no data has been published.

Investigation of Therapeutic Avenues for Disease Modulation (e.g., Anticancer, Antimicrobial, Anti-inflammatory Research)

While related chemical classes have been investigated for various therapeutic applications, there is no specific preclinical data on the anticancer, antimicrobial, or anti-inflammatory properties of this compound.

Anticancer Research: Aniline derivatives and compounds bearing dichlorophenyl moieties have been explored as potential anticancer agents. For example, the aniline scaffold is a key component of several kinase inhibitors. However, no studies have specifically reported the evaluation of this compound for its cytotoxic or antiproliferative effects against cancer cell lines.

Antimicrobial Research: The antimicrobial potential of various sulfur-containing compounds and aniline derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cell membranes. Nevertheless, the antimicrobial spectrum and efficacy of this compound have not been documented.

Anti-inflammatory Research: Some aniline derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases. nih.govnih.gov However, there are no published preclinical studies that have assessed the anti-inflammatory activity of this compound in relevant cellular or animal models of inflammation.

Analog Development for Enhanced Efficacy and Selectivity in Preclinical Models

The development and evaluation of analogs of this compound to enhance efficacy and selectivity have not been described in the scientific literature. Structure-activity relationship (SAR) studies, which are fundamental to analog development, would involve the synthesis and biological testing of a series of related compounds to identify key structural features responsible for any observed activity. The absence of initial biological data for the parent compound means that such analog development efforts have not been reported.

Analytical and Spectroscopic Characterization Methods in Academic Research of 4 3,4 Dichlorobenzyl Sulfanyl Aniline

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the molecular puzzle of 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and the dichlorobenzyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the amino and sulfanyl (B85325) groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be affected by the substituents, providing further evidence for the substitution pattern on both rings. The methylene carbon would also exhibit a characteristic signal.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Aniline Ring)6.5 - 7.5Multiplet
Aromatic (Dichlorobenzyl Ring)7.0 - 7.6Multiplet
Methylene (-CH₂-)~ 4.0Singlet
Amino (-NH₂)3.5 - 4.5Broad Singlet

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methylene group, C=C stretches of the aromatic rings, and C-S and C-Cl stretches.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (-CH₂-)2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak
C-Cl Stretch600 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing two chlorine atoms. Fragmentation would likely involve cleavage of the benzylic C-S bond, leading to the formation of a stable 3,4-dichlorobenzyl cation and a 4-sulfanylaniline radical cation, which would be observed as prominent peaks in the spectrum.

Chromatographic Methods for Purity Assessment and Isolation (e.g., Column Chromatography, Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Column Chromatography

Column chromatography is a widely used method for the purification of organic compounds. For the isolation of this compound from a reaction mixture, a silica (B1680970) gel column would typically be employed. The choice of eluent (solvent system) would be critical to achieve good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used, with the polarity gradually increased to elute the desired product. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While aniline derivatives can sometimes be challenging to analyze by GC due to their polarity, appropriate derivatization or the use of a suitable GC column can overcome these issues. GC-MS analysis of this compound would provide a retention time that is characteristic of the compound under specific chromatographic conditions and a mass spectrum that confirms its identity. This technique is also highly sensitive for detecting and quantifying impurities.

Future Directions and Emerging Research Avenues for 4 3,4 Dichlorobenzyl Sulfanyl Aniline Research

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives

The development of novel and efficient synthetic routes is paramount for expanding the chemical diversity of 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline derivatives. Future synthetic strategies will likely focus on late-stage functionalization, allowing for the rapid generation of a library of analogues with diverse substitution patterns on both the aniline (B41778) and dichlorobenzyl rings. Methodologies such as C-H activation, palladium-catalyzed cross-coupling reactions, and flow chemistry are anticipated to play a crucial role in streamlining the synthesis of complex derivatives. These advanced techniques offer advantages in terms of efficiency, selectivity, and the ability to introduce a wide range of functional groups that can modulate the compound's physicochemical and pharmacological properties.

Synthetic StrategyPotential AdvantagesTarget Modifications
Late-Stage FunctionalizationRapid diversification, access to novel chemical spaceAniline and dichlorobenzyl rings
C-H ActivationAtom economy, direct functionalization of inert bondsAromatic C-H bonds
Palladium-Catalyzed CouplingVersatile bond formation, broad substrate scopeIntroduction of various substituents
Flow ChemistryImproved safety, scalability, and reaction controlEfficient multi-step syntheses

Deeper Mechanistic Insights into Undiscovered Biological Actions

While initial studies may have identified primary biological targets for this compound, a significant avenue for future research lies in uncovering its broader mechanistic profile. A deeper understanding of its interactions with various cellular pathways and off-target effects is crucial for predicting potential therapeutic applications and identifying any liabilities. Techniques such as chemical proteomics, transcriptomics, and metabolomics will be instrumental in elucidating the compound's mechanism of action on a systems level. Investigating its effects on different kinase families, cellular signaling cascades, and potential for allosteric modulation will provide a more comprehensive picture of its biological activity. imrpress.comnih.gov

Integration with Advanced Drug Discovery Platforms and Artificial Intelligence (AI)-Driven Approaches

AI ApplicationRole in Drug DiscoveryExpected Outcome
Generative ModelsDe novo design of novel moleculesIdentification of potent and selective inhibitors
Predictive AlgorithmsQSAR, ADMET predictionOptimization of pharmacokinetic and safety profiles
Machine LearningAnalysis of high-throughput screening dataIdentification of structure-activity relationships

Development of Multi-Target Directed Ligands or Prodrug Strategies for Enhanced Specificity

To enhance therapeutic efficacy and minimize off-target effects, future research will likely focus on developing multi-target directed ligands (MTDLs) and prodrugs based on the this compound scaffold. nih.govresearchgate.netresearchgate.netuniurb.it MTDLs are designed to interact with multiple biological targets implicated in a disease pathway, potentially leading to synergistic therapeutic effects and reduced drug resistance. nih.gov Prodrug strategies, on the other hand, can improve the compound's pharmacokinetic properties, such as solubility and bioavailability, and enable targeted delivery to specific tissues or cell types. nih.govacs.orgdrugbank.comgoogle.com For instance, enzyme-cleavable linkers could be incorporated to release the active drug specifically at the site of action, thereby increasing its therapeutic index. acs.org

StrategyRationalePotential Advantage
Multi-Target Directed LigandsAddress complex diseases with multifactorial natureEnhanced efficacy and reduced resistance
ProdrugsImprove pharmacokinetic properties and targetingIncreased bioavailability and reduced toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 3,4-dichlorobenzyl bromide and 4-aminothiophenol. Key steps include:

  • Reaction Conditions : Use anhydrous DMF as a solvent at 60–70°C under nitrogen to prevent oxidation of the thiol group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields ~69% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d6 solvent) .
  • Safety : Handle precursors like 3,4-dichlorobenzyl bromide (corrosive, H314; toxic, H301) with PPE and in a fume hood .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Look for aromatic proton signals (δ 6.57–7.62 ppm) and the sulfanyl-linked CH2 group (δ 4.30 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]+ peaks at m/z 284.1 and 286.1 (Cl isotopic pattern) .
  • Elemental Analysis : Verify %C, %H, %N to confirm stoichiometry (C13H10Cl2N2S).

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 4°C to prevent degradation.
  • Disposal : Neutralize waste with 10% NaOH before incineration.
  • Emergency Measures : For skin contact, rinse immediately with 0.1 M acetic acid (neutralizes bromide residues) .

Advanced Research Questions

Q. How can low synthetic yields (<50%) be resolved during scale-up?

  • Methodological Answer : Low yields often arise from:

  • Side Reactions : Trace moisture may hydrolyze the benzyl bromide precursor. Pre-dry solvents (molecular sieves) and reagents.
  • Optimization : Increase equivalents of 4-aminothiophenol (1.2:1 molar ratio) and extend reaction time to 24 hours. Monitor progress via TLC (Rf = 0.45 in hexane/EtOAc) .
  • Alternative Routes : Use 3,4-dichlorobenzyl chloride with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. What strategies validate the compound’s mechanism as a Pteridine Reductase-1 (PTR1) inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Perform in vitro PTR1 inhibition assays (IC50 determination) using recombinant Leishmania PTR1. Include controls like methotrexate.
  • Docking Studies : Use AutoDock Vina to model the sulfanyl-aniline group’s interaction with the enzyme’s active site (PDB: 6R9L).
  • In Vivo Testing**: Administer 10 mg/kg/day in a murine model of leishmaniasis; monitor parasite load via qPCR .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Analyze unit cell parameters (space group, Z-value) to confirm stereoelectronic effects.
  • SAR Correlation : Compare with analogues (e.g., 4-[(4-aminophenyl)sulfonyl]aniline) to identify critical substituents (e.g., dichlorobenzyl enhances hydrophobic binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.